

Using Chrysene as a standard in PAH analysis.

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Compound of Interest

Compound Name: Chrysene

Cat. No.: B7769849

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. ## Application Note: **Chrysene** as a Standard in PAH Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds that are of significant environmental and health concern due to their carcinogenic and mutagenic properties.[1] Accurate quantification of PAHs in various matrices, such as environmental samples and pharmaceutical preparations, is crucial for regulatory compliance, risk assessment, and quality control. **Chrysene**, a four-ring PAH, is frequently employed as a standard in these analytical methods due to its representative physicochemical properties and chromatographic behavior. This application note provides detailed protocols and data for the use of **chrysene** and its deuterated analog (**Chrysene-d12**) as standards in the analysis of PAHs by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties of Chrysene

Chrysene is a crystalline solid with a molecular weight of 228.29 g/mol .[2][3] Its key physical and chemical properties are summarized in the table below, highlighting its suitability as a representative PAH standard.

Property	Value	Reference
Molecular Formula	C ₁₈ H ₁₂	[4]
Molecular Weight	228.29 g/mol	[2]
Melting Point	254 °C	[4]
Boiling Point	448 °C	[4]
Specific Gravity	1.274 g/cm ³	[2]
Solubility	Insoluble in water; slightly soluble in alcohol, ether, and glacial acetic acid; moderately soluble in boiling benzene.[3]	[3]
UV-Vis Absorption Maxima	250–360 nm	[4]

Role of Chrysene and its Isotopologues in PAH Analysis

In PAH analysis, standards are essential for accurate identification and quantification.

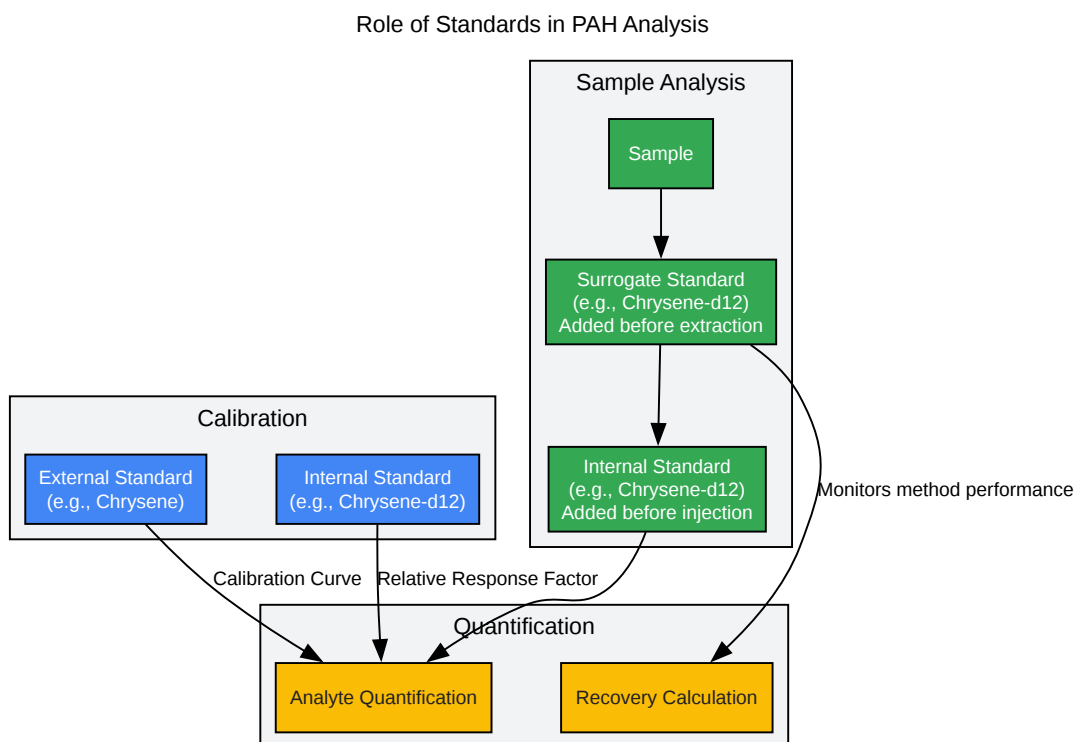
Chrysene and its deuterated form, **Chrysene-d12**, serve distinct but complementary roles.

- **External Standard:** A known concentration of **chrysene** is analyzed separately from the sample to create a calibration curve. This is a straightforward approach but does not account for matrix effects or variations in sample preparation.
- **Internal Standard:** A known amount of a compound not expected to be in the sample, but with similar chemical properties to the analytes, is added to both the calibration standards and the samples before analysis. **Chrysene** can be used as an internal standard for the analysis of other PAHs.
- **Surrogate Standard:** A known amount of a compound with similar chemical properties to the target analytes, but not expected to be in the sample, is added to the sample before extraction and analysis. Deuterated compounds like **Chrysene-d12** are ideal surrogate standards because they behave almost identically to their non-deuterated counterparts during extraction and analysis but can be distinguished by mass spectrometry.[1][5] They are

used to monitor the efficiency of the entire analytical procedure, including sample extraction and cleanup.[6]

The use of deuterated internal and surrogate standards like **Chrysene-d12** is critical for achieving accurate and reproducible results by compensating for matrix effects and variations during sample preparation and analysis.[1]

Logical Relationship of Standards in PAH Analysis



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Caption: Logical workflow for using different types of standards in PAH analysis.

Experimental Protocols

Protocol 1: GC-MS Analysis of PAHs using Chrysene-d12 as an Internal Standard

This protocol is adapted from established methods for the analysis of PAHs in various matrices.
[\[7\]](#)[\[8\]](#)

1. Reagents and Standards

- PAH standard mixture (containing target PAHs)
- **Chrysene**-d12 internal standard solution (e.g., 100 mg/L in toluene)[\[9\]](#)
- Solvents: Dichloromethane, Acetone, Cyclohexane, Acetonitrile (HPLC or GC grade)
- Anhydrous sodium sulfate

2. Sample Preparation (Example for Soil)

- Weigh a representative portion of the soil sample into an extraction thimble.
- Spike the sample with a known amount of **Chrysene**-d12 internal standard solution.[\[1\]](#)
- Perform Soxhlet extraction for 16-24 hours using a 1:1 mixture of dichloromethane and acetone.[\[1\]](#)
- Alternatively, use a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for extraction.
- Dry the extract by passing it through anhydrous sodium sulfate.
- Concentrate the extract to a final volume of 1 mL.

3. GC-MS Instrumental Conditions

Parameter	Condition
Gas Chromatograph	Shimadzu GCMS-TQ8050 NX or equivalent[7]
Column	SH-I-PAH (60 m x 0.25 mm I.D., df = 0.10 µm) or equivalent[7]
Inlet Temperature	250 °C[7]
Injection Volume	1 µL[7]
Injection Mode	Splitless[7]
Carrier Gas	Helium at a constant linear velocity (e.g., 42.5 cm/sec)[7]
Oven Temperature Program	50 °C (hold 2 min) → ramp at 40 °C/min to 200 °C → ramp at 25 °C/min to 250 °C (hold 3 min) → ramp at 15 °C/min to 350 °C (hold 5 min)[7]
Mass Spectrometer	
Interface Temperature	330 °C[7]
Ion Source Temperature	250 °C[7]
Ionization Mode	Chemical Ionization (CI) or Electron Ionization (EI)
Data Acquisition Mode	Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM)

4. Data Analysis

- Identify PAHs based on their retention times and mass spectra compared to standards.
- Quantify each analyte using the internal standard method, calculating the relative response factor (RRF) for each PAH relative to **Chrysene**-d12.

Protocol 2: HPLC-FLD Analysis of PAHs using Chrysene as a Standard

This protocol is based on EPA Method 8310 and other established HPLC methods for PAH analysis.[\[10\]](#)[\[11\]](#)

1. Reagents and Standards

- PAH standard mixture (e.g., EPA 610 mix)
- **Chrysene** standard solution
- Solvents: Acetonitrile, Water (HPLC grade)

2. Sample Preparation (Example for Water)

- If the sample contains chlorine, dechlorinate with sodium sulfite.
- Add surrogate spiking solution if required.
- Perform Solid Phase Extraction (SPE) using a C18 cartridge to extract and concentrate the PAHs.[\[10\]](#)
- Elute the PAHs from the SPE cartridge with acetone and dichloromethane.
- Dry the eluate and exchange the solvent to acetonitrile.

3. HPLC-FLD Instrumental Conditions

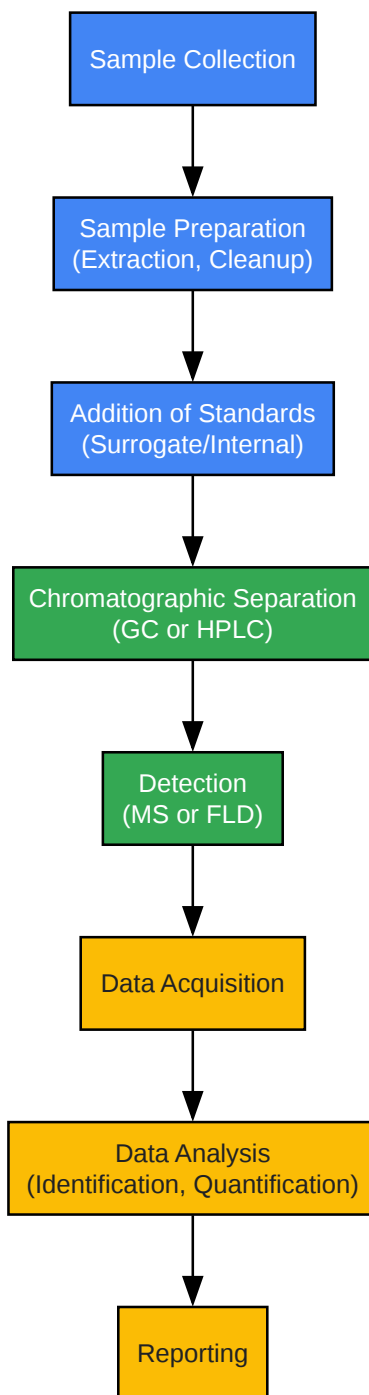
Parameter	Condition
HPLC System	Agilent 1200 Series or equivalent[11]
Column	Agilent ZORBAX Eclipse PAH column (4.6 mm × 50 mm, 1.8 µm) or equivalent[11]
Mobile Phase	Gradient elution with Acetonitrile and Water[11]
Flow Rate	Typically 0.5 - 1.5 mL/min
Column Temperature	Controlled, e.g., 30 °C
Injection Volume	10-20 µL
Fluorescence Detector (FLD)	Programmed excitation and emission wavelengths specific for each PAH or groups of PAHs. For Chrysene, typical excitation is ~270 nm and emission is ~380 nm.

4. Data Analysis

- Identify PAHs based on their retention times compared to the standard mixture.
- Quantify each PAH by creating a calibration curve from the analysis of standard solutions of varying concentrations.

Experimental Workflow for PAH Analysis

General Workflow for PAH Analysis



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Caption: A generalized workflow for the analysis of PAHs in a sample.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during PAH analysis using **chrysene** and its deuterated analog as standards.

Table 1: GC-MS MRM Transitions for **Chrysene** and **Chrysene-d12**

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Chrysene	228	226	20
Chrysene-d12	240	228	20

Data is illustrative and should be optimized for the specific instrument used.

Table 2: HPLC-FLD Wavelengths for Selected PAHs

Compound	Excitation (nm)	Emission (nm)
Phenanthrene	250	364
Anthracene	252	402
Pyrene	240	388
Chrysene	270	380
Benzo[a]pyrene	296	404

Wavelengths can be programmed to change during the chromatographic run to optimize detection for different PAHs.

Table 3: Recovery Rates of PAHs using Deuterated Standards

Analyte	Spike Level (ng/g)	Average Recovery (%)	Relative Standard Deviation (%)
Naphthalene	10	92.5	5.1
Phenanthrene	10	98.2	3.8
Chrysene	10	101.5	4.2
Benzo[a]pyrene	10	95.7	6.3

Recovery data is matrix-dependent and should be determined for each sample type.

Conclusion

Chrysene and its isotopically labeled analog, **Chrysene-d12**, are indispensable standards for the accurate and reliable analysis of Polycyclic Aromatic Hydrocarbons. Their well-characterized properties and commercial availability make them suitable for use as external, internal, and surrogate standards in both GC-MS and HPLC-FLD methods. The detailed protocols and data presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to implement robust analytical methods for PAH quantification in their respective fields. Adherence to these protocols, with appropriate validation for specific matrices, will ensure high-quality data for regulatory submissions, environmental monitoring, and safety assessments.

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